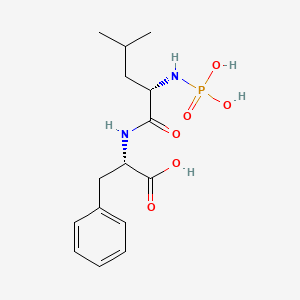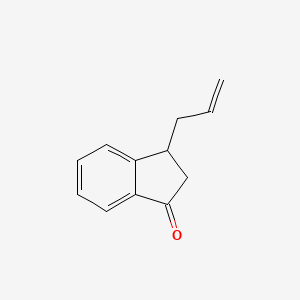
4,5-Dihydro-5-oxo-4-((3-phosphonophenyl)azo)-1-(4-sulphophenyl)-1H-pyrazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dihydro-5-oxo-4-((3-phosphonophenyl)azo)-1-(4-sulphophenyl)-1H-pyrazole-3-carboxylic acid is a complex organic compound that features both azo and pyrazole functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydro-5-oxo-4-((3-phosphonophenyl)azo)-1-(4-sulphophenyl)-1H-pyrazole-3-carboxylic acid typically involves the following steps:
Formation of the Azo Group: The azo group is usually formed by the diazotization of an aromatic amine followed by coupling with another aromatic compound.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.
Introduction of Phosphono and Sulpho Groups: These groups are introduced through specific substitution reactions on the aromatic rings.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch or continuous processes, with careful control of reaction conditions to ensure high yield and purity. Catalysts and solvents are chosen to optimize the reaction rates and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo and pyrazole moieties.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, hydrogen gas with a catalyst.
Substitution Reagents: Halogens, sulfonating agents, nitrating agents.
Major Products
Oxidation Products: Oxidized derivatives of the azo and pyrazole groups.
Reduction Products: Amines derived from the reduction of the azo group.
Substitution Products: Various substituted aromatic compounds depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the manufacture of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4,5-Dihydro-5-oxo-4-((3-phosphonophenyl)azo)-1-(4-sulphophenyl)-1H-pyrazole-3-carboxylic acid depends on its specific application:
Biological Activity: The compound may interact with specific enzymes or receptors, modulating their activity.
Chemical Reactions: Acts as a catalyst or intermediate in various chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
4,5-Dihydro-5-oxo-4-((3-phosphonophenyl)azo)-1-(4-sulphophenyl)-1H-pyrazole-3-carboxylic acid derivatives: Compounds with similar structures but different substituents.
Other Azo Compounds: Compounds containing the azo group, such as azobenzene.
Other Pyrazole Compounds: Compounds containing the pyrazole ring, such as pyrazole itself.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not found in simpler compounds.
Propiedades
Número CAS |
77394-55-9 |
|---|---|
Fórmula molecular |
C16H13N4O9PS |
Peso molecular |
468.3 g/mol |
Nombre IUPAC |
5-oxo-4-[(3-phosphonophenyl)diazenyl]-1-(4-sulfophenyl)-4H-pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C16H13N4O9PS/c21-15-13(18-17-9-2-1-3-11(8-9)30(24,25)26)14(16(22)23)19-20(15)10-4-6-12(7-5-10)31(27,28)29/h1-8,13H,(H,22,23)(H2,24,25,26)(H,27,28,29) |
Clave InChI |
UFOWHPDKJWPTMS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)P(=O)(O)O)N=NC2C(=NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-[13-[3-(1,3-Dioxoisoindol-2-yl)propyl]-1,4,10-trioxa-7,13-diazacyclopentadec-7-yl]propyl]isoindole-1,3-dione](/img/structure/B14430277.png)
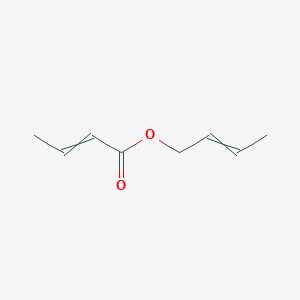

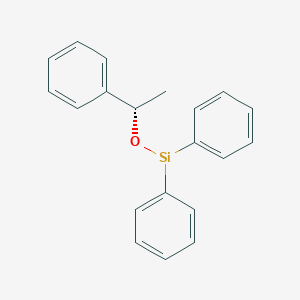

![N,N'-{Methylenebis[(4,1-phenylene)methylene]}bis(N-methylmethanamine)](/img/structure/B14430297.png)

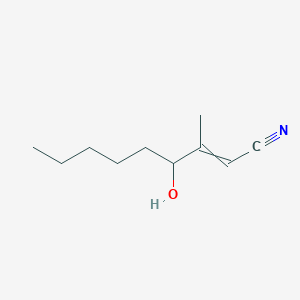
![Phenol, 2-methoxy-4-[(pentyloxy)methyl]-](/img/structure/B14430309.png)
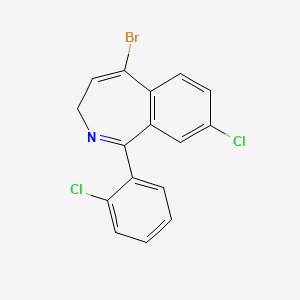
![(2-[Dichloro(methyl)silyl]ethyl)(trivinyl)silane](/img/structure/B14430321.png)
